molecular formula C6H6BrCl2N B1381643 3-Bromo-4-chloro-5-methylpyridine hydrochloride CAS No. 1803562-20-0

3-Bromo-4-chloro-5-methylpyridine hydrochloride

Cat. No.: B1381643
CAS No.: 1803562-20-0
M. Wt: 242.93 g/mol
InChI Key: AWNGLSVONYXGAR-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methylpyridine hydrochloride ( 1803562-20-0) is a halogenated pyridine derivative of high value in organic synthesis and medicinal chemistry research. With the molecular formula C 6 H 6 BrCl 2 N and a molecular weight of 242.93 g/mol, this compound serves as a crucial synthetic intermediate for constructing complex molecules . Its multi-halogenated structure, featuring bromine, chlorine, and a methyl group on the pyridine ring, provides distinct reactivity patterns that enable diverse chemical transformations, including sequential cross-coupling reactions and nucleophilic substitutions . Research Applications and Value The primary research value of this compound lies in its role as a versatile building block , particularly in pharmaceutical discovery. Halogenated pyridines are fundamental scaffolds in developing active ingredients for drugs and agrochemicals . The specific substitution pattern allows for selective, step-wise functionalization; the bromine atom is amenable to metal-catalyzed cross-couplings (e.g., Suzuki, Stille), while the chlorine atom can undergo nucleophilic aromatic substitution under controlled conditions . This makes it an excellent precursor for generating compound libraries for biological screening. The methyl group at the 5-position offers a potential site for further modification via oxidation or halogenation, expanding its synthetic utility . Handling and Storage To ensure product stability, this compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) . Researchers should handle it with care, using appropriate personal protective equipment as indicated by its hazard statements, which include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Supply Information This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications . The compound is typically shipped with cold-chain transportation to preserve its integrity . Prospective buyers should note that global stock levels may vary .

Properties

IUPAC Name

3-bromo-4-chloro-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c1-4-2-9-3-5(7)6(4)8;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNGLSVONYXGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-20-0
Record name 3-bromo-4-chloro-5-methylpyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methylpyridine hydrochloride typically involves the halogenation of 5-methylpyridineOne common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Scientific Research Applications

3-Bromo-4-chloro-5-methylpyridine hydrochloride serves multiple roles in scientific research:

Medicinal Chemistry

  • Precursor for Drug Synthesis : It is utilized as a building block for synthesizing various biologically active compounds, particularly those targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
  • Enzyme Inhibition : The compound has been shown to inhibit p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses. This inhibition can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Agrochemicals

  • Intermediate in Pesticide Development : 3-Bromo-4-chloro-5-methylpyridine is used as an intermediate in the synthesis of herbicides and pesticides. Its derivatives exhibit herbicidal activity against key weed species, contributing to crop protection strategies .

Organic Synthesis

  • Building Block for Complex Molecules : The compound is instrumental in the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules.

Case Study 1: Inhibition of p38α MAPK

A study investigated the interaction of 3-Bromo-4-chloro-5-methylpyridine with p38α MAPK. The compound was found to bind at the ATP-binding site, effectively preventing enzyme activation. This mechanism underlines its potential as an anti-inflammatory agent, demonstrating significant effects on cellular signaling pathways related to stress responses.

Case Study 2: Synthesis of Agrochemicals

Research highlighted the use of this compound in developing new herbicides targeting grass species in cereal crops. The synthesis involved using 3-Bromo-4-chloro-5-methylpyridine as an intermediate, showcasing its utility in agrochemical applications .

Preparation Methods

The synthesis of 3-Bromo-4-chloro-5-methylpyridine typically involves halogenation reactions. A common method includes:

  • Bromination of 4-chloro-5-methylpyridine using bromine or N-bromosuccinimide (NBS).
  • The reaction is performed under controlled conditions, often using inert solvents like dichloromethane at low temperatures to ensure selective bromination.

Summary Table of Applications

FieldApplication Description
Medicinal ChemistryPrecursor for synthesizing drugs targeting specific enzymes/receptors
PharmaceuticalsInvestigated for developing anti-inflammatory drugs
AgrochemicalsIntermediate in creating targeted pesticides and herbicides
Organic SynthesisBuilding block for complex organic molecules through reactions like Suzuki–Miyaura

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The halogen atoms on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98.00% (HPLC).
  • Solubility : Soluble in DMSO, with recommended stock solutions prepared at concentrations ≤5 mg/mL to avoid precipitation. Heating to 37°C and sonication improve dissolution.
  • Storage : Stable for 6 months at -80°C or 1 month at -20°C in DMSO.
  • Applications : Used in drug discovery for kinase inhibitors and receptor modulators due to its electron-withdrawing substituents.

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Analysis

The compound is compared to analogs with halogen/methyl substitutions or positional isomerism (Table 1). Similarity scores (0.72–0.90) are derived from structural overlap and functional group alignment.

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name CAS No. Substituents (Positions) Similarity Score
3-Bromo-5-chloro-2-hydroxypyridine 1211524-10-5 Br (3), Cl (5), OH (2) 0.90
3-Bromo-4-chloro-2-methoxypyridine 13472-59-8 Br (3), Cl (4), OCH₃ (2) 0.86
4-Bromo-3-methoxypyridine hydrochloride 161417-28-3 Br (4), OCH₃ (3), HCl salt 0.82
3-Bromo-4-chloropyridine hydrochloride 884494-36-4 Br (3), Cl (4), HCl salt 0.78
4-Bromo-5-chloro-2-methoxypyridine 717843-55-5 Br (4), Cl (5), OCH₃ (2) 0.80

Key Observations :

  • Positional Isomerism : Substitutions at positions 2, 4, or 5 significantly alter electronic properties and reactivity. For example, 3-Bromo-5-chloro-2-hydroxypyridine (similarity 0.90) has higher polarity due to the hydroxyl group, whereas the methyl group in the target compound enhances lipophilicity.
  • Salt Forms: Hydrochloride salts (e.g., 3-Bromo-4-chloropyridine hydrochloride) improve aqueous solubility compared to non-salt analogs.

Physicochemical and Economic Comparison

Table 2: Physicochemical and Economic Data

Compound Name Solubility Stability Price (50 mg)
3-Bromo-4-chloro-5-methylpyridine HCl 5 mg/mL in DMSO 6 months at -80°C 542.00 €
4-Bromo-3-methoxypyridine HCl Not reported Not reported ~500–600 €*
3-Bromo-5-chloro-2-hydroxypyridine Low (polar) Susceptible to oxidation Not available

Notes:

  • The target compound’s price is higher than non-methylated analogs, reflecting synthetic complexity.
  • Stability varies: Hydroxyl-containing analogs (e.g., 3-Bromo-5-chloro-2-hydroxypyridine) may require inert storage to prevent degradation.

Biological Activity

3-Bromo-4-chloro-5-methylpyridine hydrochloride is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C6H5BrClN, with a molecular weight of 208.47 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which are known to influence its biological activity.

Synthesis Methods

Various methods have been developed for synthesizing this compound. One notable approach involves the reaction of 2-bromo-4-methylpyridine with chlorinating agents under controlled conditions to yield the desired product with high purity and yield. The optimization of these synthetic pathways has been crucial for enhancing the availability of this compound for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL, demonstrating its potency against these pathogens .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-stimulated TNF-α release from human whole blood, indicating potential applications in treating inflammatory conditions . The mechanism appears to involve interference with signaling pathways associated with inflammation.

Case Studies

  • Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced bacterial load in infected animal models. The results indicated a twofold increase in efficacy compared to control groups treated with standard antibiotics .
  • Anti-inflammatory Activity : In another investigation, researchers evaluated the compound's ability to modulate immune responses in vitro. The findings suggested that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-chloro-5-methylpyridine hydrochloride?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) at the 4-chloro position of 3-bromo-4-chloro-5-methylpyridine, followed by palladium-mediated cross-coupling reactions at the 3-bromo position. For example, compound 56 in was prepared by displacing the 4-chloro group and coupling via Pd catalysis . Key steps include:

  • Step 1 : SNAr displacement under basic conditions (e.g., NaH, DMF).
  • Step 2 : Cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl/alkyl boronic acids or amines.
    • Critical Parameters : Purity of starting material (>97% as per ), solvent selection (anhydrous DMF/THF), and inert atmosphere .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

TechniquePurposeReference
¹H/¹³C NMR Confirm substitution pattern and purity
Mass Spectrometry (MS) Verify molecular ion ([M+H]⁺) and fragmentation pattern
HPLC Assess purity (>98% as standard in )
X-ray Crystallography Resolve structural ambiguities (if crystalline)N/A (general practice)

Q. How should the compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in desiccated conditions. Avoid exposure to moisture due to the hydrochloride salt’s hygroscopic nature. emphasizes glove-box handling for air-sensitive analogs, which is recommended here .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound as a substrate?

  • Methodological Answer :

  • Catalyst/Ligand Screening : Test Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands like XPhos or SPhos to enhance coupling efficiency ( used Pd-mediated coupling) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction rate.
  • Temperature/Time Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80–120°C for 1–4 hours).
    • Data Interpretation : Monitor reaction progress via TLC/GC-MS and quantify yields using HPLC .

Q. How can contradictory data on reaction yields (e.g., 40–80%) under varying conditions be resolved?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (catalyst loading, solvent, temperature) to identify critical factors.
  • Contamination Checks : Verify starting material purity ( highlights >97% purity as standard) and solvent dryness .
  • Meta-Analysis : Apply computational tools (e.g., PCA) to cluster divergent results, as in ’s approach to receptor-response contradictions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states for SNAr displacement to predict regioselectivity.
  • Molecular Docking : Simulate interactions with Pd catalysts to optimize ligand design (analogous to ’s medicinal chemistry strategies) .
  • QSAR Models : Correlate substituent effects (Br, Cl, Me) with reaction outcomes using datasets from .

Q. Can this compound serve as a precursor for bioactive molecules or agrochemicals?

  • Methodological Answer :

  • Derivatization Strategies : Replace Br/Cl with pharmacophores (e.g., amines, heterocycles) via cross-coupling or SNAr. notes similar pyridine derivatives in drug design .
  • Biological Screening : Test derivatives against target enzymes (e.g., kinases) using assays from ’s medicinal chemistry context .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing safety protocols in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-chloro-5-methylpyridine hydrochloride
Reactant of Route 2
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3-Bromo-4-chloro-5-methylpyridine hydrochloride

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